molecular formula C15H16N8O B12182901 N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12182901
M. Wt: 324.34 g/mol
InChI Key: OBBJCKZXTHFXGC-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS: 1351691-24-1) is a heterocyclic compound featuring a piperidine-4-carboxamide backbone substituted with a pyridin-4-yl group and a tetrazolo[1,5-b]pyridazine moiety.

Properties

Molecular Formula

C15H16N8O

Molecular Weight

324.34 g/mol

IUPAC Name

N-pyridin-4-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C15H16N8O/c24-15(17-12-3-7-16-8-4-12)11-5-9-22(10-6-11)14-2-1-13-18-20-21-23(13)19-14/h1-4,7-8,11H,5-6,9-10H2,(H,16,17,24)

InChI Key

OBBJCKZXTHFXGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Biological Activity

N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₆N₈O
  • Molecular Weight : 324.34 g/mol
  • CAS Number : 1351691-24-1

The compound features a piperidine ring substituted with a pyridine and a tetrazolo[1,5-b]pyridazine moiety, contributing to its unique biological profile.

Research indicates that compounds containing the tetrazole and piperidine scaffolds exhibit various biological activities primarily through the following mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase, which is implicated in cancer progression. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .
  • GABAergic Modulation : Some derivatives exhibit GABA_A receptor allosteric modulating activity, which may have implications for neurological disorders .
  • Antimicrobial Activity : The structural components suggest potential antibacterial and antifungal properties, as seen in related compounds that target bacterial cell wall synthesis and disrupt membrane integrity .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of similar piperidine derivatives. For instance, compounds with structural similarities to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (e.g., G2/M phase) due to kinase inhibition .

Antibacterial and Antifungal Properties

Investigations into related tetrazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA synthesis or protein function. For example, studies revealed that certain analogs inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

Case Study 1: c-Met Inhibition in Cancer Therapy

A study focused on the synthesis of derivatives based on the tetrazolo-pyridazine scaffold demonstrated potent inhibition of c-Met kinase with IC50 values in the low nanomolar range (e.g., 0.005 µM). These findings suggest that this compound could serve as a lead compound for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of synthesized piperidine derivatives for their antimicrobial properties. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50 Value (µM)Reference
SavolitinibAntitumorc-Met Kinase Inhibition0.005
Compound AAntibacterialBacterial Cell Wall Synthesis0.01
Compound BGABA_A ModulatorNeurological Disorders0.25

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrazole and pyridazine have been shown to inhibit specific kinases involved in cancer progression. A study highlighted that compounds with a similar structure demonstrated potent inhibition of c-Met kinases, which are implicated in various cancers, including non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Heterocycles containing tetrazole rings have been reported to modulate inflammatory pathways effectively. This suggests that this compound could be further explored for its anti-inflammatory effects .

Structure-Activity Relationship (SAR) Studies

SAR studies on related compounds have revealed that modifications at specific positions on the pyridine and tetrazole rings significantly affect biological activity. For example, substituents at the 2 and 6 positions of the pyridazine ring can enhance potency against specific cancer cell lines . This information is crucial for optimizing the pharmacological profile of this compound.

Synthesis of Novel Materials

The compound's unique structure allows it to be utilized in the synthesis of novel materials with potential applications in electronics and photonics. The incorporation of tetrazole moieties into polymer matrices has been explored to enhance thermal stability and electrical conductivity .

Catalytic Properties

This compound could serve as a catalyst or catalyst precursor in organic reactions, particularly those involving nitrogen-containing heterocycles. Its ability to stabilize reactive intermediates makes it a candidate for further research in catalytic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-4-Carboxamide Derivatives

Compound A : N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide ()
  • Molecular Formula : C₁₇H₁₈ClN₇O
  • Average Mass : 371.829 g/mol
  • Key Differences :
    • The 2-chlorobenzyl substituent introduces increased lipophilicity compared to the pyridin-4-yl group in the target compound.
    • Chlorinated aromatic groups may enhance membrane permeability but could also elevate toxicity risks .
Compound B : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()
  • Key Differences :
    • A naphthalene-derived substituent replaces the tetrazolo-pyridazine moiety, significantly increasing aromatic surface area.
    • The fluorobenzyl group may improve metabolic stability relative to chlorinated analogs due to reduced susceptibility to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (CAS 1351691-24-1) Compound A () Compound B ()
Molecular Weight ~324 g/mol (inferred*) 371.829 g/mol Not reported
Key Substituents Pyridin-4-yl, tetrazolo-pyridazine 2-Chlorobenzyl 4-Fluorobenzyl, naphthalene
Lipophilicity (LogP) Moderate (pyridine enhances solubility) High (chlorobenzyl) Very high (naphthalene)
Metabolic Stability Likely high (tetrazole resistance) Moderate (chlorine may increase CYP450 interactions) High (fluorine reduces metabolism)

*Inferred molecular formula: C₁₅H₁₆N₈O (based on structural comparison to Compound A).

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